molecular formula C27H32N4O2S B6124471 4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B6124471
M. Wt: 476.6 g/mol
InChI Key: BAMHBOFMOXNRMS-UHFFFAOYSA-N
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Description

4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN with an appropriate amine, followed by further functionalization to introduce the tetrahydropyrazinecarbothioamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-[[2-hydroxy-4-(4-methylphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2S/c1-20-7-9-21(10-8-20)22-17-25(32)24(26(33)18-22)19-28-11-12-30-13-15-31(16-14-30)27(34)29-23-5-3-2-4-6-23/h2-10,19,22,32H,11-18H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMHBOFMOXNRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=S)NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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